Cas no 477872-87-0 (4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide)

4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide is a specialized organic compound featuring a carbohydrazide core with dual chloro-substituted aromatic systems and a piperidinyl sulfonyl moiety. This structural configuration imparts potential reactivity and binding affinity, making it a candidate for applications in medicinal chemistry and biochemical research. The presence of sulfonyl and carbonyl groups enhances its versatility as an intermediate in synthesizing pharmacologically active molecules. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's stability under standard laboratory conditions ensures reliable handling and storage, supporting its use in exploratory and developmental research.
4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide structure
477872-87-0 structure
Product Name:4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide
CAS No:477872-87-0
MF:C19H19Cl2N3O4S
MW:456.342861413956
CID:5026505
Update Time:2025-06-08

4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide
    • 4-chloro-N'-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide
    • MLS000331345
    • HMS2378F04
    • SMR000168764
    • 4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide
    • Inchi: 1S/C19H19Cl2N3O4S/c20-15-3-1-13(2-4-15)18(25)22-23-19(26)14-9-11-24(12-10-14)29(27,28)17-7-5-16(21)6-8-17/h1-8,14H,9-12H2,(H,22,25)(H,23,26)
    • InChI Key: AZXLQAJKHVDNDR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(N1CCC(C(NNC(C2C=CC(=CC=2)Cl)=O)=O)CC1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 676
  • XLogP3: 3.3
  • Topological Polar Surface Area: 104

4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide Pricemore >>

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Additional information on 4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide

Introduction to 4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS No. 477872-87-0)

4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide, with the CAS number 477872-87-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide is characterized by its complex arrangement of functional groups, including a chloro substituent, a sulfonyl group, and a piperidine ring. These features contribute to its unique chemical properties and biological interactions. The presence of the 4-chlorophenyl)sulfonyl moiety, in particular, has been identified as a key structural element that influences its pharmacological activity.

In recent years, there has been a growing interest in the development of novel compounds that can modulate various biological pathways. 4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide has been investigated for its potential role in inhibiting specific enzymes and receptors involved in inflammatory and metabolic disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by targeting key signaling pathways associated with chronic inflammation.

The synthesis of 4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been crucial in achieving the desired molecular architecture. These synthetic methodologies not only enhance the efficiency of production but also allow for the introduction of additional functional groups, thereby expanding the compound's therapeutic potential.

One of the most compelling aspects of 4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide is its ability to interact with biological targets in a highly specific manner. This specificity is attributed to the precise arrangement of atoms within its structure, which allows it to bind to target proteins with high affinity. Such interactions are critical for developing drugs that can selectively modulate biological processes without causing unintended side effects.

In vitro studies have demonstrated that 4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is known to play a significant role in inflammation. By targeting COX-2, this compound may offer a novel approach to treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its potential ability to modulate other enzymes involved in metabolic pathways suggests that it could also be effective in managing metabolic disorders like obesity and type 2 diabetes.

The pharmacokinetic properties of 4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted by the body is essential for optimizing its therapeutic efficacy and minimizing potential adverse effects. Preliminary pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and a reasonable half-life, suggesting that it could be suitable for oral administration.

The development of new pharmaceuticals often involves a multidisciplinary approach, combining expertise from chemistry, biology, pharmacology, and medicine. The study of 4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide exemplifies this collaborative effort. Chemists have played a crucial role in designing and synthesizing the compound, while biologists have been instrumental in evaluating its biological activity and mechanisms of action. Pharmacologists have contributed by assessing its pharmacokinetic properties and potential therapeutic benefits.

The integration of computational methods into drug discovery has also been instrumental in advancing the study of 4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide. Molecular modeling techniques have been used to predict how this compound interacts with target proteins at the atomic level. These predictions have guided experimental efforts and helped identify key structural features that contribute to its biological activity. Additionally, computational methods have been employed to screen large libraries of compounds for potential derivatives with enhanced efficacy or reduced toxicity.

The future prospects for 4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide are promising. Ongoing research aims to further optimize its chemical structure to improve its pharmacological properties while reducing potential side effects. Clinical trials are being planned to evaluate its safety and efficacy in humans suffering from various diseases. If successful, this compound could represent a significant advancement in the treatment of inflammatory and metabolic disorders.

In conclusion, 4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS No. 477872-87-0) is a novel compound with exciting potential in pharmaceutical research. Its complex molecular structure and unique functional groups make it an attractive candidate for further investigation into various therapeutic applications. As research continues to uncover new insights into its biological activity and pharmacokinetic properties, this compound holds promise for improving the lives of patients worldwide.

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